molecular formula C15H20N5Na2O8P B13434431 disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate

Cat. No.: B13434431
M. Wt: 475.30 g/mol
InChI Key: WESACHJAWGKWJI-JPNCWPDTSA-L
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Description

Cellular Energy Transfer Mechanisms

The compound’s structural similarity to adenosine monophosphate (AMP) suggests it participates in cellular energy transfer processes. AMP serves as a central intermediate in adenylate kinase reactions, which maintain cellular energy charge by equilibrating adenosine triphosphate (ATP), adenosine diphosphate (ADP), and AMP concentrations. The disodium phosphate group in the compound may mimic the phosphate moiety of AMP, enabling competitive binding to adenylate kinase. For example, adenylate kinase catalyzes the reversible reaction:
$$
2 \text{ADP} \leftrightarrow \text{ATP} + \text{AMP}
$$
Structural studies indicate that adenylate kinase undergoes conformational changes upon substrate binding, with lid and flap domains closing over the adenosyl groups. The compound’s (E)-4-hydroxy-3-methylbut-2-enyl side chain could sterically hinder these conformational shifts, potentially altering the enzyme’s ability to regenerate ATP from ADP.

Furthermore, the compound’s modified ribose sugar may affect its interaction with enzymes involved in phosphoryl transfer. Research on adenylate kinase 1 (Homo sapiens) demonstrates that the adenosyl group of AMP stabilizes the transition state for phosphoryl transfer by ≥14.7 kcal/mol, accelerating the reaction by ≥7.0 × 10^10^-fold. If the compound’s side chain disrupts hydrogen bonding with catalytic residues like arginine 138 (in Homo sapiens), it could impair this stabilization, reducing the efficiency of ATP synthesis.

Feature AMP Disodium Compound
Phosphate Group Mono-phosphate Disodium phosphate
Ribose Modification None (E)-4-hydroxy-3-methylbut-2-enyl
Energy Charge Regulation Direct participation in equilibrium Potential competitive inhibition

Signal Transduction Pathway Modulation

The compound’s ability to modulate AMP-activated protein kinase (AMPK) activity is of particular interest. AMPK, a heterotrimeric enzyme, senses cellular energy status via AMP:ATP ratios and regulates catabolic/anabolic pathways. AMP binds to the γ-subunit of AMPK, stabilizing its active conformation and promoting phosphorylation at Thr-172. The disodium compound’s structural resemblance to AMP raises the possibility of allosteric activation or inhibition.

Key interactions include:

  • Hydrogen Bonding : The hydroxyl groups on the ribose and (E)-4-hydroxy-3-methylbut-2-enyl side chain may form hydrogen bonds with AMPK’s γ-subunit, mimicking AMP’s interactions.
  • Steric Effects : The bulky side chain could prevent full closure of the γ-subunit binding pocket, reducing activation efficacy.

In Caenorhabditis elegans and Drosophila melanogaster, AMPK activation is directly dependent on AMP binding. If the compound binds with higher affinity than AMP, it could hyperactivate AMPK, shifting cellular metabolism toward catabolic processes like fatty acid oxidation. Conversely, partial agonism might dampen energy stress responses.

Nucleotide Analogue Interactions with DNA/RNA Polymerases

The compound’s purine base and ribose-phosphate backbone suggest potential interactions with DNA/RNA polymerases. However, the (E)-4-hydroxy-3-methylbut-2-enyl side chain introduces steric and electronic modifications that could disrupt canonical base pairing or polymerase recognition.

  • Incorporation into Nucleic Acids :

    • RNA polymerases may misincorporate the compound into growing RNA chains, terminating elongation due to the disodium phosphate’s bulk.
    • DNA polymerases might recognize the purine base but stall at the modified sugar-phosphate backbone, acting as a chain terminator.
  • Allosteric Modulation :

    • The compound could bind to polymerase active sites, competing with natural nucleotides. For example, the disodium phosphate group might mimic the 5′-triphosphate of ATP, GTP, or CTP, inhibiting binding through electrostatic repulsion.

Studies on adenylate kinase’s conformational dynamics provide a parallel: large-scale motions in enzyme lid domains are critical for substrate binding. Similarly, polymerases undergo conformational changes during nucleotide incorporation. The compound’s side chain may impede these motions, reducing catalytic efficiency.

Properties

Molecular Formula

C15H20N5Na2O8P

Molecular Weight

475.30 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C15H22N5O8P.2Na/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26;;/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,16,17,18)(H2,24,25,26);;/q;2*+1/p-2/b8-2+;;/t9-,11-,12-,15-;;/m1../s1

InChI Key

WESACHJAWGKWJI-JPNCWPDTSA-L

Isomeric SMILES

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)/CO.[Na+].[Na+]

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)CO.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate typically involves the phosphorylation of adenosine derivatives. The process often requires the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale phosphorylation reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The phosphate group can be substituted with other functional groups to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine derivatives with ketone or aldehyde functionalities, while substitution reactions can produce a wide range of analogs with different biological activities.

Scientific Research Applications

Disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various nucleotides and nucleotide analogs.

    Biology: The compound is studied for its role in cellular energy transfer and signal transduction.

    Medicine: It has potential therapeutic applications in treating metabolic disorders and as a component of antiviral drugs.

    Industry: The compound is used in the production of biochemical reagents and diagnostic kits.

Mechanism of Action

The mechanism of action of disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate involves its interaction with various enzymes and receptors in the body. It acts as a substrate for kinases and phosphatases, playing a crucial role in phosphorylation and dephosphorylation reactions. These processes are essential for regulating cellular activities such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Structural Modifications and Substituent Analysis

The target compound shares a common adenosine-like backbone with several derivatives, differing primarily in substituents on the purine base and phosphate groups. Key comparisons include:

Compound Name / Identifier Purine Substituent Phosphate Group Molecular Weight (g/mol) Biological Target
Target Compound (E)-4-hydroxy-3-methylbut-2-enylamino Disodium phosphate ester ~550 (estimated) Purinergic receptors
AR-C69931M () 2-(3,3,3-trifluoropropylsulfanyl) Dichloromethylphosphonic acid 742.98 P2Y₁₂ receptor antagonist
2-APTA-ADP () 3-aminopropylsulfanyl Diphosphate (ADP-like) 516.36 Platelet aggregation studies
Analog 6 () 6-amino Triphosphate chain Not specified Enzyme-substrate studies
64638-63-7 () 2-chloro-1-hydroxyethylamino Dihydrogen phosphate 425.72 Not specified

Key Observations:

  • Phosphate Configuration: The disodium phosphate ester improves solubility compared to triphosphates (e.g., Analog 6) but reduces membrane permeability .

Pharmacological and Physicochemical Properties

  • Receptor Binding: The target compound’s hydroxy-methylbutenyl substituent may favor interactions with adenosine receptors (A₁/A₂A), whereas sulfanyl-modified derivatives (e.g., AR-C69931M) exhibit higher affinity for P2Y receptors .
  • Synthetic Challenges: Synthesis of such compounds often involves regioselective phosphorylation (e.g., THF/MeOH-mediated reactions in ) and protecting-group strategies .

Computational Similarity Indexing

Using methods like the Tanimoto coefficient (), the target compound likely shares >60% structural similarity with:

  • AR-C67085 (): Both feature purine modifications and phosphate esters.
  • 2-APTA-ADP (): Shared adenosine backbone but divergent substituents.

Biological Activity

Disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate is a complex organic compound that integrates a disodium phosphate moiety with a purine derivative. This unique structure suggests potential roles in biological systems, particularly in nucleotide metabolism and cellular signaling.

Chemical Structure and Properties

The compound features:

  • Purine Base : Involved in various metabolic pathways.
  • Phosphate Group : Essential for energy transfer and signaling.
  • Sugar Moiety : Contributes to its biochemical interactions.

The hydrolysis of disodium phosphate derivatives often leads to significant biological activities, as they can participate in nucleophilic substitution reactions due to the presence of hydroxymethyl groups.

Biological Activities

  • Nucleotide Metabolism :
    • The compound may influence cellular pathways related to purine metabolism. It is hypothesized to act as a substrate for enzymes involved in nucleotide synthesis, similar to other nucleotides like ATP and GTP.
  • Cellular Signaling :
    • Compounds with purine structures are known to play critical roles in cellular signaling processes. This compound may mimic or modulate the action of signaling molecules like cAMP.
  • Potential Therapeutic Applications :
    • The compound's structural similarity to known bioactive nucleotides suggests it could be explored for therapeutic uses in diseases related to nucleotide metabolism or cellular signaling disruptions.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeMechanism of Action
Disodium;[(2R,3S,4R,5R)Nucleotide MetabolismSubstrate for nucleotide synthesis enzymes
ATPEnergy TransferDonates phosphate groups in metabolic reactions
GTPProtein SynthesisProvides energy for protein synthesis processes

Case Study: Interaction with Enzymes

Preliminary studies indicate that this compound interacts with various enzymes involved in nucleotide metabolism. For instance:

  • PRPP Synthase : A key enzyme in purine and pyrimidine biosynthesis shows altered activity in the presence of this compound .

Q & A

Q. How can researchers synthesize and structurally characterize this compound?

Synthesis typically involves nucleoside phosphorylation and amine coupling. For structural confirmation:

  • Phosphorylation : Use enzymatic or chemical methods to add phosphate groups to the ribose moiety (analogous to AR-C69931M synthesis in ).
  • Amine coupling : Introduce the (E)-4-hydroxy-3-methylbut-2-enylamine group via carbodiimide-mediated coupling.
  • Structural validation : Employ nuclear magnetic resonance (NMR) for stereochemistry (e.g., ’s InChI codes) and mass spectrometry (MS) for molecular weight verification. X-ray crystallography may resolve ambiguous configurations .

Q. What methods are suitable for assessing stability in vitro?

  • Hydrolytic stability : Incubate the compound in phosphate-buffered saline (PBS) at physiological pH (7.4) and 37°C, monitoring degradation via high-performance liquid chromatography (HPLC) over 24–72 hours.
  • Enzymatic resistance : Test stability in human serum or liver microsomes, quantifying intact compound using liquid chromatography-mass spectrometry (LC-MS) .

Q. How to evaluate binding affinity to P2Y receptors?

  • Competitive binding assays : Use radiolabeled antagonists (e.g., [³H]AR-C67085 from ) in HEK293 cells expressing recombinant P2Y receptors.
  • Surface plasmon resonance (SPR) : Immobilize receptor proteins on a sensor chip and measure real-time binding kinetics (see ’s GPR17 ligand study for methodology) .

Advanced Research Questions

Q. How to design experiments to identify metabolic pathways and intermediates?

  • Metabolite profiling : Administer the compound to hepatocytes or liver microsomes, then analyze metabolites via LC-MS/MS. Compare fragmentation patterns to synthetic standards.
  • Isotopic labeling : Incorporate ¹³C or ²H into the purine or phosphate groups to trace metabolic fate.
  • Enzyme inhibition : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes involved .

Q. How to resolve contradictions in receptor binding data across studies?

  • Receptor subtype specificity : Validate receptor isoforms (e.g., P2Y₁ vs. P2Y₁₂) using subtype-selective antagonists (e.g., MRS2179 in ).
  • Cell system validation : Ensure receptor expression levels are comparable via quantitative PCR or Western blotting.
  • Statistical reanalysis : Apply meta-analysis tools to harmonize disparate datasets, accounting for assay variability (e.g., SPR vs. radioligand binding) .

Q. How can molecular docking predict binding modes to viral RNA-dependent RNA polymerases (RdRPs)?

  • Template preparation : Download RdRP structures (e.g., SARS-CoV-2 RdRP from PDB) and prepare the compound’s 3D structure using tools like Open Babel.
  • Docking simulations : Use AutoDock Vina to explore binding poses, focusing on conserved catalytic sites (e.g., non-catalytic ion-binding regions in ).
  • Validation : Compare predicted poses with mutagenesis data (e.g., ’s SARS-CoV-2 protein interactions) .

Methodological Considerations

  • Contradictory data : Cross-validate findings using orthogonal techniques (e.g., SPR + isothermal titration calorimetry).
  • Stereochemical purity : Use chiral chromatography to ensure >98% enantiomeric excess, critical for receptor studies .
  • In vivo relevance : Pair in vitro assays with animal models (e.g., pain or antiviral models in and ) to confirm functional activity.

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